molecular formula C6H4Cl2INO B1392939 2,5-Dichloro-4-iodo-3-methoxypyridine CAS No. 1299607-34-3

2,5-Dichloro-4-iodo-3-methoxypyridine

Cat. No. B1392939
M. Wt: 303.91 g/mol
InChI Key: QYJDLVDZZPZJAH-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-iodo-3-methoxypyridine is a chemical compound with the molecular formula C6H4Cl2INO . It is used in various chemical reactions and is provided to researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-iodo-3-methoxypyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with two chlorine atoms, one iodine atom, and one methoxy group (–OCH3). The exact positions of these substituents are as follows: the 2nd and 5th positions are occupied by chlorine atoms, the 4th position by an iodine atom, and the 3rd position by a methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dichloro-4-iodo-3-methoxypyridine are not fully detailed in the sources I found. It is known that it is a solid substance . For more detailed information about its physical and chemical properties, it would be best to refer to specialized chemical literature or databases.

Scientific Research Applications

Synthesis of Furan-Fused Heterocycles

2,5-Dichloro-4-iodo-3-methoxypyridine and related compounds have been used as precursors in the synthesis of furan-fused heterocycles. This process involves sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions (Conreaux et al., 2008).

Functionalization of Dichloropyridines

Research has been conducted on the selective functionalization of dichloropyridines, including 2,5-dichloro-4-(lithiooxy)pyridine. Different reagents can achieve site selectivity in functionalization, which is crucial for synthetic applications (Marzi et al., 2001).

Metalation of Aromatic Compounds

The deprotonation of 2-methoxypyridine, a structurally related compound, using lithium–iron combinations has been investigated. This research is significant for understanding the metalation pathways of such aromatic compounds (Nagaradja et al., 2012).

Charge Transfer Complexation Studies

Charge transfer interactions involving compounds like 5-amino-2-methoxypyridine with chloranilic acid have been studied. These findings contribute to the understanding of charge transfer mechanisms in similar pyridine derivatives (Alghanmi & Habeeb, 2015).

Lithiation Studies

Research on the lithiation pathway of 2-methoxypyridine provides insights into the lithiation mechanisms of related compounds, including 2,5-dichloro-4-iodo-3-methoxypyridine. This is crucial for understanding and improving synthetic pathways (Gros et al., 2003).

Reactions with Methoxide and Methanethiolate Ions

Studies on the reactions of halogenated pyridines with methoxide and methanethiolate ions in dimethylformamide shed light on substitution reactions relevant to the chemistry of dichloropyridines (Testaferri et al., 1985).

Cytotoxic Activity Assessment

Research on the synthesis and characterization of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, including their cytotoxic activity against cancer cell lines, provides insights into the potential therapeutic applications of similar compounds (Al‐Refai et al., 2019).

Pyridine-Containing Macrocycle Synthesis

The synthesis of pyridine-containing macrocycles, including those involving 3-alkoxypyridin-4-ols, is crucial for the development of new chemical entities. Such research contributes to the understanding of macrocyclic chemistry involving pyridine derivatives (Lechel et al., 2012).

Photocycloaddition Studies

Investigations into the photocycloaddition of substituted pyridines with benzofuran have been conducted. This research is important for understanding the reaction mechanisms and potential applications in synthesis (Sakamoto et al., 2000).

Safety And Hazards

2,5-Dichloro-4-iodo-3-methoxypyridine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified as an irritant . In case of eye contact, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. If inhaled, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. If ingested, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .

properties

IUPAC Name

2,5-dichloro-4-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2INO/c1-11-5-4(9)3(7)2-10-6(5)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJDLVDZZPZJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-iodo-3-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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